N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a naphthalene ring, a phenyl group, and a pyridazinone moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Scientific Research Applications
Chemistry
In chemistry, N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The pyridazinone core is known for its pharmacological properties, and modifications to this structure can lead to the development of new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the condensation of hydrazine derivatives with diketones or keto acids under reflux conditions.
Introduction of the Phenyl Group: The phenyl group is often introduced via a Friedel-Crafts acylation reaction, using phenyl acyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Naphthalene Ring: The naphthalene ring can be attached through a nucleophilic substitution reaction, where the naphthalene derivative reacts with the intermediate compound formed in the previous steps.
Final Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted naphthalene and phenyl derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can inhibit or activate these targets, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)-2-(6-oxo-3-methylpyridazin-1(6H)-yl)acetamide
- N-(naphthalen-1-yl)-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide
- N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propionamide
Uniqueness
Compared to similar compounds, N-(naphthalen-1-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenyl group at the 3-position of the pyridazinone ring and the naphthalene ring at the N-position provides a unique combination of steric and electronic effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-21(23-20-12-6-10-16-7-4-5-11-18(16)20)15-25-22(27)14-13-19(24-25)17-8-2-1-3-9-17/h1-14H,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVYEJDWEWGWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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